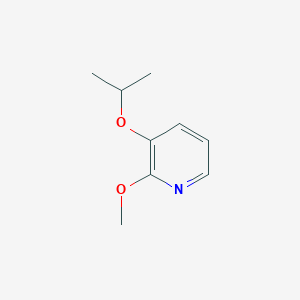
2-methoxy-3-propan-2-yloxypyridine
Overview
Description
2-methoxy-3-propan-2-yloxypyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted with an isopropoxy group at the third position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-propan-2-yloxypyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-propan-2-yloxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-methoxy-3-propan-2-yloxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-3-propan-2-yloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the isopropoxy group and has different chemical properties.
3-Isopropoxypyridine: Lacks the methoxy group and exhibits different reactivity.
2,3-Dimethoxypyridine: Contains two methoxy groups and has distinct chemical behavior.
Uniqueness
2-methoxy-3-propan-2-yloxypyridine is unique due to the presence of both isopropoxy and methoxy groups on the pyridine ring. This combination of substituents imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methoxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-8-5-4-6-10-9(8)11-3/h4-7H,1-3H3 |
InChI Key |
ZJUWTDRRLNBDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

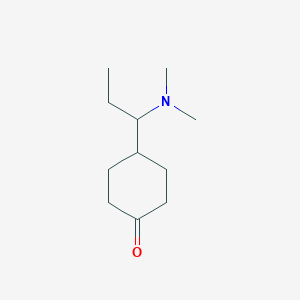
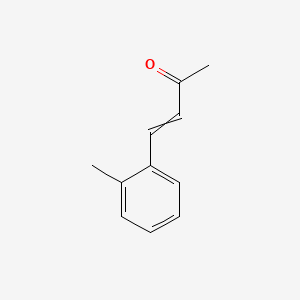
![5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B8458644.png)
![2-Trimethylsilanyl-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B8458654.png)
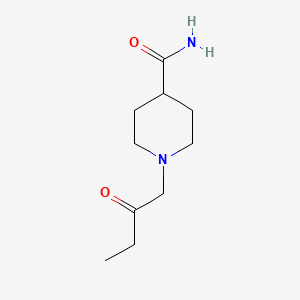
![1,2-Benzisothiazole, 5-[4-isocyanato-2-(trifluoromethyl)phenoxy]-](/img/structure/B8458664.png)
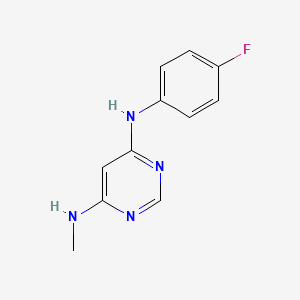
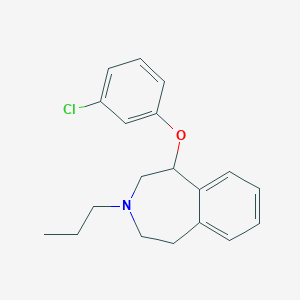
![[2-(3-Chloro-phenyl)-2-methyl-propyl]-carbamic acid methyl ester](/img/structure/B8458690.png)
![1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)-](/img/structure/B8458695.png)
![N'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B8458696.png)
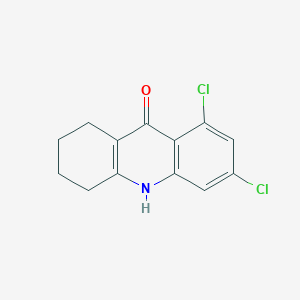
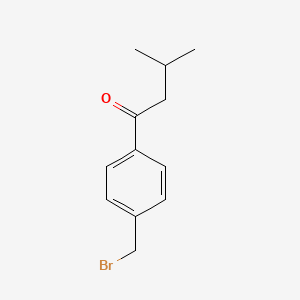
![methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8458720.png)
